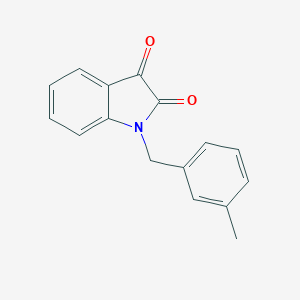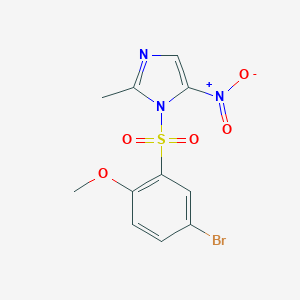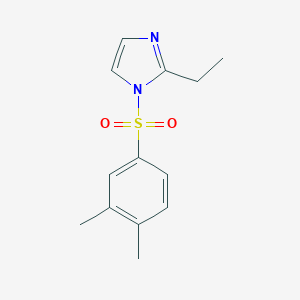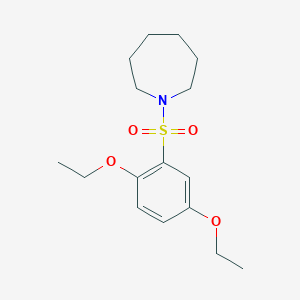
1-(3-methylbenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methylbenzyl)-1H-indole-2,3-dione (or 1-methyl-3-benzylindole-2,3-dione) is an organic compound with the chemical formula C13H12NO2. It is a white crystalline solid with a melting point of 105 °C and a boiling point of 275 °C. 1-(3-methylbenzyl)-1H-indole-2,3-dione is an important intermediate in the synthesis of indole derivatives, which are used in pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Organic Chemistry
- Synthetic Versatility : Isatins, including 1H-indole-2,3-dione derivatives, are used for synthesizing a wide range of heterocyclic compounds such as indoles and quinolines. They serve as raw materials for drug synthesis and have been found in mammalian tissue, indicating their biological significance (Garden & Pinto, 2001).
- Antimicrobial Properties : Certain 1H-indole-2,3-dione derivatives have demonstrated moderate inhibitory activity against fungi like Candida albicans and some bacteria, highlighting their potential in antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).
Medical and Biological Research
- Carbonic Anhydrase Inhibition : Some derivatives of 1H-indole-2,3-dione have been investigated for their ability to inhibit human carbonic anhydrases, important enzymes in many physiological processes. This suggests potential applications in medical research and drug development (Eraslan-Elma et al., 2022).
- Anticancer Activity : N-Substituted indole derivatives, related to 1H-indole-2,3-dione, have shown anticancer activity against human breast cancer cell lines, indicating their potential use in cancer therapy (Kumar & Sharma, 2022).
Material Science and Analytical Chemistry
- Chemosensor Applications : 1H-Indole-2,3-dione compounds have been used as chemosensors for metal ions like Fe3+ due to their functional groups capable of binding and chelating metal ions (Fahmi et al., 2019).
- Anticorrosion and Antibacterial Properties : Indole-2,3-dione derivatives demonstrate versatile bioactivity, including use in synthesizing heterocyclic compounds for drugs, and show potential as anticorrosion and antibacterial agents (Miao, 2014).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAJEXBOWXGXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-1H-indole-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B345652.png)
![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B345660.png)
![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)
![3-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B345666.png)
![Methyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B345667.png)
![2-(morpholin-4-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B345669.png)
![2-Pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone](/img/structure/B345671.png)
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345676.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B345680.png)

![4-Bromo-1-[(4-phenylpiperazinyl)sulfonyl]naphthalene](/img/structure/B345684.png)

